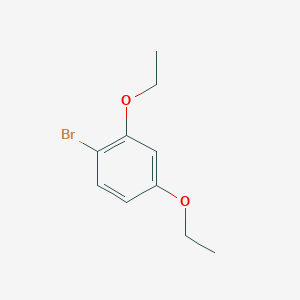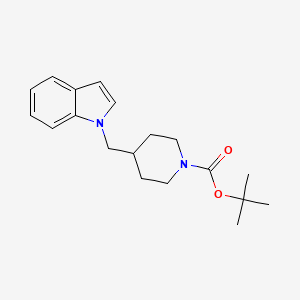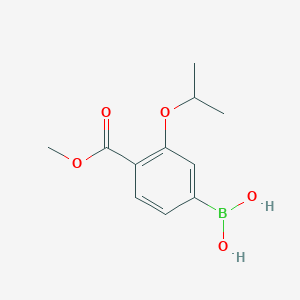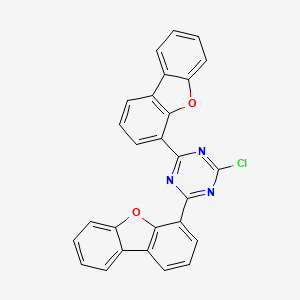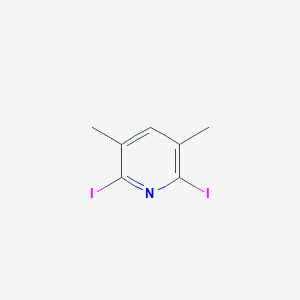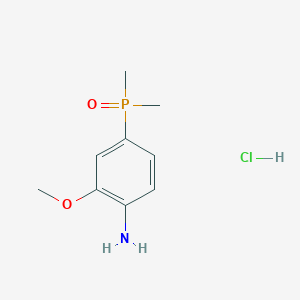![molecular formula C13H8ClFO B13979904 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde CAS No. 893637-43-9](/img/structure/B13979904.png)
4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxaldehyde group at the 4 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
- 4’-Fluoro[1,1’-biphenyl]-4-carboxaldehyde
- 4’-Chloro[1,1’-biphenyl]-4-carboxaldehyde
- 4’-Bromo-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde
Uniqueness: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications .
Propiedades
Número CAS |
893637-43-9 |
|---|---|
Fórmula molecular |
C13H8ClFO |
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H |
Clave InChI |
BNWXKNHHZFORTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


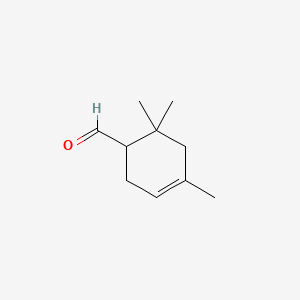
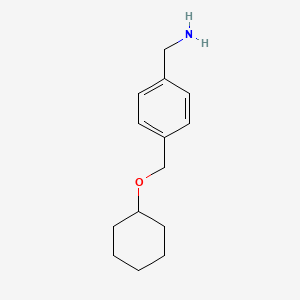
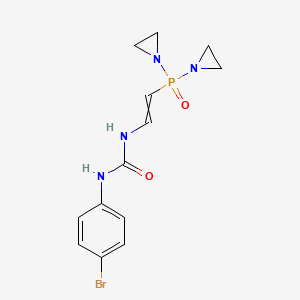
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)
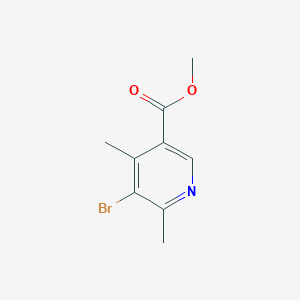
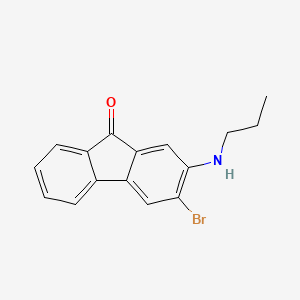

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
